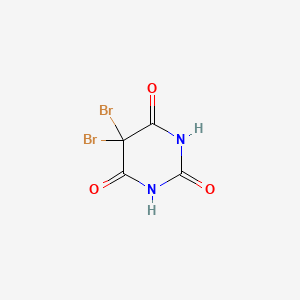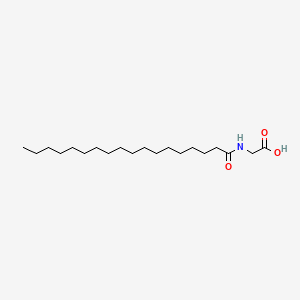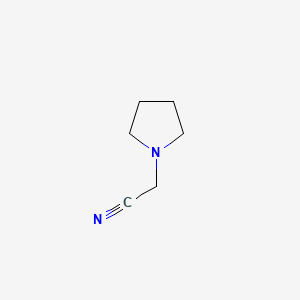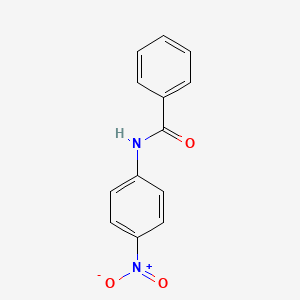
4'-Nitrobenzanilide
Overview
Description
4’-Nitrobenzanilide, also known as N-(4-nitrophenyl)benzamide, is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is a light yellow solid that is insoluble in water but can be dissolved in some organic solvents . This compound is used in various chemical research and industrial applications due to its unique properties.
Biochemical Analysis
Biochemical Properties
4’-Nitrobenzanilide plays a role in biochemical reactions primarily as a substrate for enzymatic hydrolysis. It has been studied in the context of its interactions with serine proteases such as nattokinase, trypsin, and pepsin. It was found that none of these proteases were able to hydrolyze the amide bond in 4’-Nitrobenzanilide . This suggests that the compound’s amide bond exhibits low reactivity towards these enzymes, possibly due to steric hindrance or electronic effects.
Cellular Effects
The effects of 4’-Nitrobenzanilide on various cell types and cellular processes have not been extensively documented. Its structural analogs have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds with similar structures have been observed to affect the production of reactive oxygen species (ROS), metabolic activity, and gene expression in human foreskin fibroblast (BJ) cells and lung adenocarcinoma (A549) cells . It is plausible that 4’-Nitrobenzanilide may exhibit similar effects, although specific studies are needed to confirm this.
Molecular Mechanism
The molecular mechanism of action of 4’-Nitrobenzanilide involves its interactions at the molecular level, including potential binding interactions with biomolecules. While specific binding interactions have not been detailed, the compound’s inability to be hydrolyzed by certain proteases suggests that it may act as an inhibitor or exhibit low reactivity due to its structural properties
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4’-Nitrobenzanilide over time have not been extensively studied. It is known that the compound’s stability can be influenced by factors such as pH and temperature. For example, 4’-Nitrobenzanilide is stable under neutral conditions but may degrade under acidic or basic conditions
Dosage Effects in Animal Models
The effects of 4’-Nitrobenzanilide at different dosages in animal models have not been well-documented. Studies on similar compounds suggest that dosage can significantly impact the compound’s biological activity and toxicity. High doses may lead to adverse effects, while lower doses may be more tolerable . Specific studies on 4’-Nitrobenzanilide are needed to determine its dosage effects and any potential toxicities.
Metabolic Pathways
The metabolic pathways involving 4’-Nitrobenzanilide have not been fully characterized. It is likely that the compound undergoes metabolic transformations similar to other nitroaromatic compounds, involving reduction of the nitro group and subsequent conjugation reactions . Enzymes such as nitroreductases and conjugating enzymes may play a role in its metabolism, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4’-Nitrobenzanilide within cells and tissues have not been specifically studied. It is expected that the compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues would depend on factors such as solubility, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 4’-Nitrobenzanilide has not been explicitly documented. Based on its chemical structure, it may localize to specific cellular compartments such as the cytoplasm or organelles involved in metabolic processes . Post-translational modifications or targeting signals may influence its localization and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Nitrobenzanilide can be synthesized by reacting aniline with p-nitrobenzoic anhydride under acidic conditions. The reaction generates an intermediate N-phenyl-p-nitrobenzoic acid nitrile, which is then hydrolyzed to form 4’-Nitrobenzanilide . The specific preparation method involves:
- Reacting aniline with p-nitrobenzoic anhydride in the presence of an acid catalyst.
- Hydrolyzing the intermediate product to obtain 4’-Nitrobenzanilide.
Industrial Production Methods: In industrial settings, the synthesis of 4’-Nitrobenzanilide follows similar reaction pathways but may involve optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4’-Nitrobenzanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products:
Reduction: The major product is 4’-Aminobenzanilide.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
4’-Nitrobenzanilide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds.
Biology: It serves as a substrate in enzymatic studies to monitor the activity of proteases.
Medicine: Research on its derivatives has potential implications in drug development.
Industry: It is used in the production of dyes and pesticides.
Mechanism of Action
The mechanism of action of 4’-Nitrobenzanilide involves its interaction with specific molecular targets. For instance, in enzymatic studies, it acts as a substrate for proteases, which hydrolyze the amide bond. The hydrolysis rate can be monitored spectroscopically, providing insights into the enzyme’s catalytic activity .
Comparison with Similar Compounds
4-Nitroacetanilide: Similar in structure but with an acetamide group instead of a benzamide group.
4-Nitrobenzamide: Contains a nitro group on the benzene ring but lacks the anilide structure.
Uniqueness: 4’-Nitrobenzanilide is unique due to its specific combination of a nitro group and an anilide structure, which imparts distinct chemical reactivity and applications compared to its analogs .
Properties
IUPAC Name |
N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGQGZYFQSCZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187554 | |
| Record name | 4'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3393-96-2 | |
| Record name | N-(4-Nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-Nitrobenzanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVS8N4KV2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



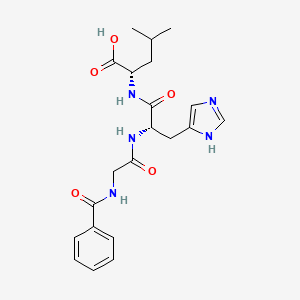
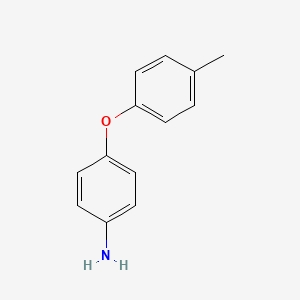

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)

